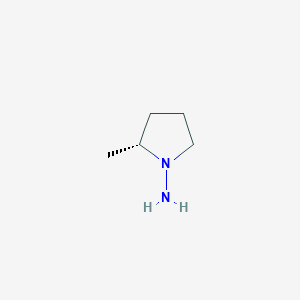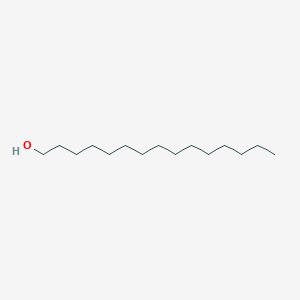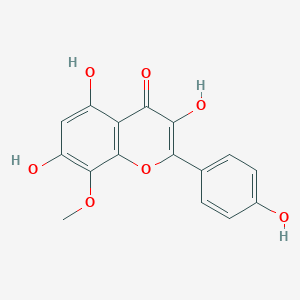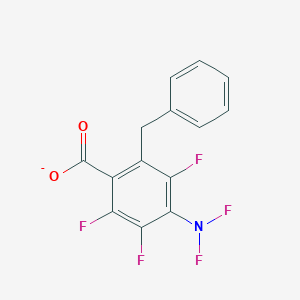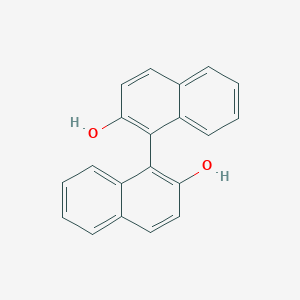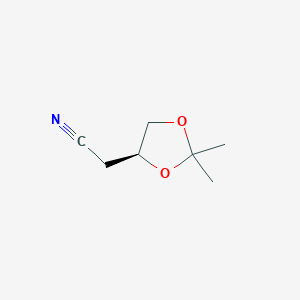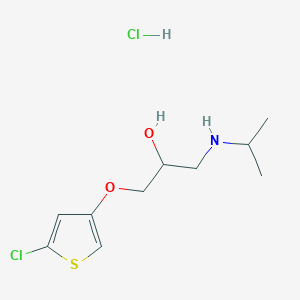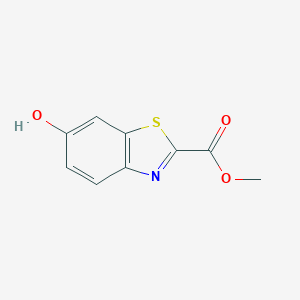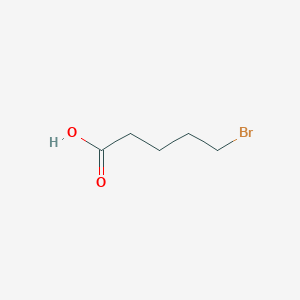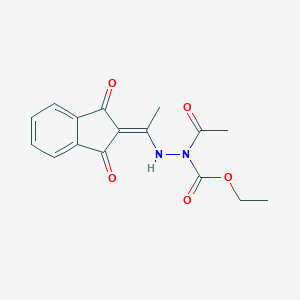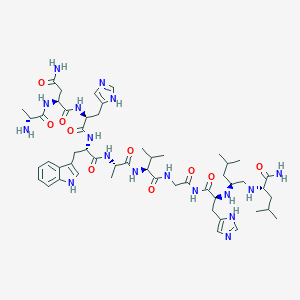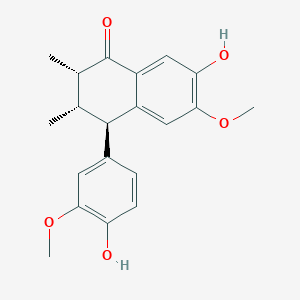
Wulignan A1
Vue d'ensemble
Description
Wulignan A1 is a naturally occurring lignan isolated from the stems of the plant Schisandra henryi. This compound has garnered significant interest due to its notable biological activities, particularly its antiviral properties against influenza virus strains, including H1N1 and Tamiflu-resistant H1N1-TR .
Applications De Recherche Scientifique
Wulignan A1 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Investigated for its antiviral properties, particularly against influenza virus strains.
Medicine: Explored for its potential therapeutic applications in treating viral infections and leukemia.
Industry: Utilized in the development of antiviral agents and other pharmaceutical products .
Mécanisme D'action
Target of Action
Wulignan A1, also known as Arisantetralone A, primarily targets the Influenza A virus subtype H1N1 and its Tamiflu-resistant strain H1N1-TR . These viruses are responsible for causing influenza in humans and are a significant concern for global health.
Mode of Action
It has been observed that this compound exhibitsantiviral activity against these strains . The compound likely interacts with the virus, inhibiting its ability to infect host cells and replicate.
Result of Action
The primary result of this compound’s action is its antiviral activity against H1N1 and H1N1-TR . By targeting these viruses, this compound may help to reduce viral load, alleviate symptoms, and potentially contribute to the recovery of infected individuals.
Analyse Biochimique
Biochemical Properties
Wulignan A1 plays a significant role in biochemical reactions, particularly in the context of antiviral activity. It interacts with various enzymes and proteins to exert its effects
Cellular Effects
This compound has been found to exhibit anti-influenza virus H1N1 and H1N1-TR activities This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit anti-influenza virus H1N1 and H1N1-TR activities , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Wulignan A1 is primarily extracted from the stems of Schisandra henryi using solvent extraction methods. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate and purify the compound. The purified this compound is then crystallized and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions: Wulignan A1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Wulignan A1 is part of a group of lignans known as aryltetralin lignans. Similar compounds include:
Wulignan A2: Another lignan isolated from Schisandra henryi with similar antiviral properties.
Epithis compound: A stereoisomer of this compound with distinct biological activities.
Schisantherin A and B: Lignans with hepatoprotective and anticancer properties
Uniqueness: this compound is unique due to its potent antiviral activity against Tamiflu-resistant influenza strains, making it a valuable compound in the development of new antiviral therapies .
Propriétés
IUPAC Name |
(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZYOUCEGTRJM-RMDKCXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of Wulignan A1 in nature?
A1: this compound has been identified in the 95% ethanol extract of Schisandra wilsoniana fruits [].
Q2: Are there any studies investigating the potential biological activities of this compound?
A2: The provided research papers do not delve into the specific biological activities of this compound. Further research is needed to explore its potential therapeutic benefits.
Q3: Since this compound is a lignan, can we expect similar properties to other lignans found in Schisandra species?
A3: While this compound shares its classification as a lignan with other compounds like Gomisin J and Schisanwilsonins H and I found in Schisandra wilsoniana [], it's crucial to avoid generalizations. Lignans exhibit diverse structures and biological properties. Specific studies on this compound are necessary to determine its unique characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


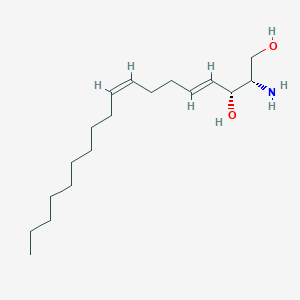
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
